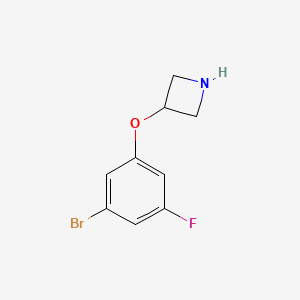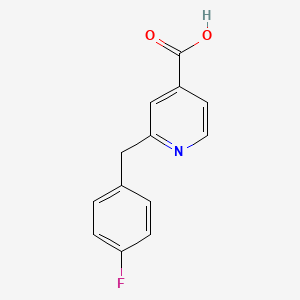![molecular formula C13H15BrN2 B12079790 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 7th position and a cyclohexyl group at the 2nd position of the benzo[d]imidazole core. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzo[d]imidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: They are used in the synthesis of functional materials, including polymers and dyes.
Biology:
Enzyme Inhibition: Imidazole derivatives can act as inhibitors of various enzymes, including cytochrome P450 enzymes.
Antimicrobial Agents: They exhibit antimicrobial activity against a range of pathogens.
Medicine:
Pharmaceuticals: Imidazole derivatives are key components in many drugs, including antifungal agents like ketoconazole and miconazole.
Industry:
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Utilized in the production of dyes for textiles and other materials.
作用機序
The mechanism of action of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
類似化合物との比較
2-Cyclohexyl-1H-benzo[d]imidazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-1H-benzo[d]imidazole: Lacks the cyclohexyl group, which may influence its solubility and binding properties.
Uniqueness: 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclohexyl group, which together enhance its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
特性
分子式 |
C13H15BrN2 |
|---|---|
分子量 |
279.18 g/mol |
IUPAC名 |
4-bromo-2-cyclohexyl-1H-benzimidazole |
InChI |
InChI=1S/C13H15BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) |
InChIキー |
JZYBRYIRSBDUJS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)



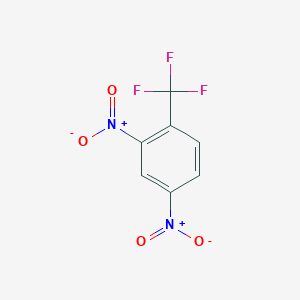
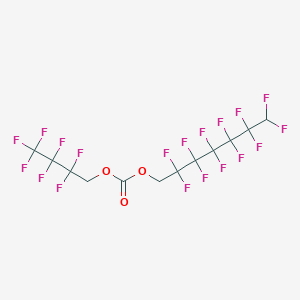
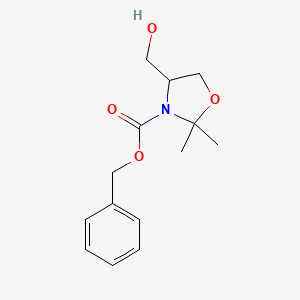

![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)
